molecular formula C20H24N6O2S B5200215 3-(1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine

3-(1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B5200215
M. Wt: 412.5 g/mol
InChI Key: ODFOUCJQFQSYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine features a pyridazine core substituted at positions 3 and 6 with a pyrazole ring and a 2,4,6-trimethylbenzenesulfonyl-piperazine group, respectively. The sulfonyl group enhances hydrophobicity and may influence binding to biological targets, while the pyrazole contributes nitrogen-rich heterocyclic interactions. Structural analogs vary in substituents on the piperazine ring, pyrazole modifications, or pyridazine derivatization, leading to distinct physicochemical and pharmacological properties .

Properties

IUPAC Name

3-pyrazol-1-yl-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-15-13-16(2)20(17(3)14-15)29(27,28)25-11-9-24(10-12-25)18-5-6-19(23-22-18)26-8-4-7-21-26/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFOUCJQFQSYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's pharmacological properties.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₂₁H₂₃N₅O₂S
  • Molecular Weight : 399.51 g/mol

The synthesis typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring and subsequent substitutions to introduce the sulfonyl and piperazine moieties.

Synthetic Pathway Overview

  • Formation of Pyrazole : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Pyridazine Synthesis : This is followed by cyclization to form the pyridazine core.
  • Sulfonylation and Piperazine Attachment : The final steps involve introducing the sulfonyl group and attaching the piperazine ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance, a study demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HeLa15.2
MCF-712.8
A54910.5

The proposed mechanism of action for pyrazole compounds often involves:

  • Inhibition of Cell Proliferation : By interfering with critical signaling pathways in cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death through various pathways, including mitochondrial dysfunction and caspase activation.

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives have shown promise in various other therapeutic areas:

  • Antimicrobial Activity : Exhibiting significant inhibitory effects against a range of bacterial strains.
  • Anti-inflammatory Effects : Reducing inflammation markers in vitro and in vivo models.
  • Analgesic Properties : Demonstrating pain relief in animal models comparable to standard analgesics.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A recent investigation into the efficacy of the compound against breast cancer cells (MCF-7) showed that it significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis, revealing an increase in early apoptotic cells after treatment with the compound.

Case Study 2: In Vivo Evaluation of Anti-inflammatory Effects

In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of a class of pyridazine derivatives that exhibit significant biological activities. Research indicates its potential as a c-Met inhibitor , which is crucial in cancer therapy. c-Met (hepatocyte growth factor receptor) plays a vital role in tumor growth and metastasis. Compounds similar to 3-(1H-pyrazol-1-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine have shown promising results in inhibiting c-Met activity, leading to reduced tumor proliferation and improved patient outcomes in preclinical models .

Case Studies

  • c-Met Inhibition : A study demonstrated that derivatives of pyridazine compounds could selectively inhibit c-Met with IC50 values in the low nanomolar range. These findings suggest that modifications at the 6-position of the pyridazine ring can enhance potency and selectivity against c-Met .
  • Antiviral Activity : Another notable application includes antiviral properties against SARS-CoV-2, where certain triazole-fused pyrazines were reported to exhibit antiviral efficacy. This highlights the versatility of pyrazole derivatives in combating viral infections, potentially including those caused by coronaviruses .

Material Science Applications

Beyond medicinal chemistry, this compound can be utilized in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . These frameworks are known for their high surface area and tunable porosity, making them suitable for applications in gas storage, separation processes, and catalysis.

Synthesis and Characterization

The incorporation of sulfonyl groups into the piperazine moiety enhances solubility and stability, which are critical for forming robust frameworks. The synthesis often involves reactions that create coordination bonds between metal ions and organic linkers derived from compounds like this compound .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal Chemistryc-Met inhibition for cancer therapyPotent inhibitors with low nanomolar IC50 values
Antiviral ActivityPotential efficacy against SARS-CoV-2Demonstrated antiviral properties
Material ScienceSynthesis of MOFs and COFs using the compoundEnhanced stability and solubility for framework formation

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridazine Ring

The pyridazine ring undergoes electrophilic and nucleophilic substitutions, particularly at the 3- and 6-positions, due to electron-withdrawing effects from adjacent nitrogen atoms.

Reaction TypeConditionsProductKey Findings
Halogenation Cl₂ or Br₂ in DMF, 0–25°C3-Bromo-/chloro-pyridazine derivativesHalogens preferentially substitute at the 4-position of pyridazine .
Amination NH₃/RNH₂, Pd catalysis, 80–120°CAmino-substituted pyridazinesPiperazine acts as a directing group, enhancing regioselectivity .

Example : Reaction with ammonia under palladium catalysis yields 3-pyrazolyl-6-piperazinyl-4-aminopyridazine derivatives .

Piperazine Functionalization

The piperazine group participates in alkylation, acylation, and cross-coupling reactions.

Reaction TypeConditionsProductKey Findings
Alkylation R-X, K₂CO₃, DMF, 60°CN-Alkylated piperazinesBulky alkyl groups require prolonged heating (12–24 hrs).
Suzuki Coupling Aryl boronic acid, Pd(PPh₃)₄, 120°CBiaryl-piperazine hybridsUsed to introduce aromatic groups at the piperazine nitrogen .

Example : Suzuki coupling with 2-(1-piperazinyl)pyridine-4-boronic acid forms biaryl derivatives in DMF/water under Pd catalysis .

Sulfonamide Reactivity

The 2,4,6-trimethylbenzenesulfonyl group is chemically inert under mild conditions but can undergo hydrolysis or displacement under extreme settings.

Reaction TypeConditionsProductKey Findings
Hydrolysis Conc. H₂SO₄, 100°C, 24 hrsFree piperazine and sulfonic acidRequires harsh acidic conditions due to sulfonamide stability.
Displacement LiAlH₄, THF, refluxReduced sulfonamide to thioetherRare; limited to strong reducing agents .

Heterocyclic Ring Transformations

The pyrazole and pyridazine rings participate in cycloadditions and annulations.

Reaction TypeConditionsProductKey Findings
Cyclocondensation Enaminones, AcOH, 80°CPyrazolo[3,4-b]pyridinesPyrazole acts as a dinucleophile, forming fused heterocycles .
Ring Expansion HNO₃, H₂SO₄, 0°CPyridazine N-oxide derivativesNitration occurs at the pyridazine 4-position .

Example : Condensation with β-ketoesters yields pyrazolo[3,4-b]pyridines via intermediate enaminones .

Cross-Coupling Reactions

The pyridazine ring supports palladium-catalyzed couplings for structural diversification.

Reaction TypeConditionsProductKey Findings
Buchwald–Hartwig Aryl halides, Pd₂(dba)₃, 100°CArylaminopyridazinesEfficient for C–N bond formation at the 4-position .
Sonogashira Terminal alkynes, CuI, 80°CAlkynylpyridazinesLimited by electron deficiency of pyridazine .

Reductive Transformations

Selective reduction of the pyridazine ring is feasible under controlled conditions.

Reaction TypeConditionsProductKey Findings
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOH, 25°C1,4-DihydropyridazinePartial reduction preserves sulfonamide integrity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine/Piperidine Substituent Variations

a. 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
  • Structure : Piperidine (saturated 6-membered ring with one N) replaces the sulfonated piperazine.
  • Key Features :
    • Lacks the sulfonyl group, reducing steric bulk and hydrogen-bonding capacity.
    • Dihedral angle between pyridazine and pyrazole: 10.36°, indicating moderate planarity .
b. 3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS: 1014091-73-6)
  • Structure : Biphenylsulfonyl group on piperazine.
  • Key Features: Molecular weight: 446.5 g/mol (vs. target compound’s ~478.6 g/mol*).
  • Impact : Enhanced hydrophobic interactions but reduced solubility compared to the trimethylbenzenesulfonyl group in the target compound.
c. 6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one
  • Structure : Piperazine substituted with 4-chlorophenyl; pyridazine at position 3 is a ketone.
  • Ketone group enables hydrogen bonding but reduces aromaticity compared to pyrazole .
  • Impact : May target enzymes with polar active sites, differing from the pyrazole-containing analogs.

Pyrazole Modifications

a. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine
  • Structure : Methyl groups at pyrazole positions 3 and 5; sulfonyl group has methoxy and methyl substituents.
  • Key Features: Molecular weight: 442.5 g/mol.
  • Impact : Improved metabolic stability but lower aqueous solubility compared to unsubstituted pyrazole derivatives.
b. 3-(4-Bromophenyl)-6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridazine (CAS: 864713-71-3)
  • Structure : Bromophenyl at pyridazine position 3; fluorophenyl on piperazine.
  • Molecular weight: 413.3 g/mol .

Core Pyridazine Derivatives

a. 3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS: 1172883-22-5)
  • Key Features :
    • Molecular weight: 230.26 g/mol.
    • Flexible and less bulky, favoring interactions with shallow binding pockets .
  • Impact : Reduced lipophilicity and target specificity compared to sulfonated derivatives.
b. 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine
  • Structure : Pyrazolopyrimidine core instead of pyridazine.
  • Key Features :
    • Fused pyrimidine ring increases aromatic surface area for stacking interactions .
  • Impact : Divergent biological activity due to altered electron distribution and ring strain.

Research Implications

  • Sulfonyl Group Role : The 2,4,6-trimethylbenzenesulfonyl group in the target compound likely optimizes lipophilicity and target engagement compared to bulkier (e.g., biphenyl) or simpler (e.g., unsubstituted piperazine) analogs .
  • Pyrazole Substitutions : Methyl groups on pyrazole (e.g., 3,5-dimethyl) may enhance metabolic stability but reduce solubility, whereas halogens (e.g., bromine) could improve potency at the expense of safety .
  • Kinase Inhibition Potential: Analogous pyridazine derivatives (e.g., 4EWQ complex) suggest utility in kinase inhibition, though specific data for the target compound is needed .

Q & A

Q. Basic

  • X-ray crystallography : Use SHELXL (via the SHELX suite) for refinement. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. Hydrogen bonding and π-π stacking interactions in the crystal lattice validate the sulfonyl-piperazine and pyrazolyl-pyridazine motifs .
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with analogous pyridazine derivatives (e.g., δ ~8.5 ppm for pyridazine protons; δ ~3.2 ppm for piperazine CH₂ groups) .
    • HRMS : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error.

What computational strategies can predict the reactivity of the sulfonyl-piperazine moiety in catalytic or biological systems?

Q. Advanced

  • Reaction path modeling : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to map sulfonylation energetics and transition states .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the sulfonyl group and active-site residues (e.g., Lys or Arg) .
  • MD simulations : Assess stability of the sulfonyl-piperazine conformation in aqueous/PBS buffers (GROMACS, 50 ns trajectories).

How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

Q. Advanced

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for overlapping diffraction patterns. Compare R-factor convergence (<5% difference between R₁ and wR₂) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O sulfonyl interactions) to validate computational packing predictions .
  • Electron density maps : Identify missing/disordered atoms (e.g., rotating trimethylphenyl groups) via Fourier difference maps.

What methodologies are recommended for evaluating the compound’s bioactivity, particularly against antimicrobial or antiviral targets?

Q. Advanced

  • In vitro assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
    • Enzyme inhibition : Screen against HIV-1 reverse transcriptase or bacterial DNA gyrase (IC₅₀ via fluorescence polarization) .
  • SAR (Structure-Activity Relationship) : Modify the pyrazolyl or sulfonyl group and compare activity trends. For example, bulkier substituents on the benzene ring may enhance membrane permeability .

How can statistical design of experiments (DoE) optimize reaction yields and purity?

Q. Advanced

  • Factorial design : Screen variables (temperature, solvent, stoichiometry) using a 2³ factorial matrix. Analyze via ANOVA to identify significant factors (e.g., solvent polarity impacts sulfonylation yield >95% confidence) .
  • Response surface methodology (RSM) : Maximize yield using a central composite design. Example: Optimize piperazine coupling at 110°C in DMF (predicted yield: 82%; actual: 79%) .
  • Robustness testing : Vary reagent purity (±5%) to assess process reliability.

How should researchers address contradictions between theoretical and experimental data (e.g., bond lengths, reaction yields)?

Q. Advanced

  • Error source analysis :
    • Computational : Validate basis set suitability (e.g., compare DFT results with MP2 for van der Waals interactions) .
    • Experimental : Re-examine crystal quality (Rint <0.05) or NMR calibration .
  • Sensitivity studies : Test reaction reproducibility under controlled humidity/O₂ levels to identify environmental biases.
  • Cross-validation : Compare HPLC purity (≥98%) with elemental analysis (C, H, N ±0.3%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.